
1,4-di-Boc-piperazine-2-carboxylic acid
Overview
Description
1,4-Di-Boc-piperazine-2-carboxylic acid, also known as 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, is a chemical compound with the molecular formula C15H26N2O6 and a molecular weight of 330.38 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is commonly used as a building block in organic synthesis.
Preparation Methods
1,4-Di-Boc-piperazine-2-carboxylic acid can be synthesized through various synthetic routes. One common method involves the protection of piperazine with tert-butoxycarbonyl (Boc) groups. The reaction typically involves the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA) in an organic solvent such as dichloromethane (DCM). The reaction is carried out under controlled conditions to ensure the selective protection of the piperazine nitrogen atoms .
Chemical Reactions Analysis
1,4-Di-Boc-piperazine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the corresponding piperazine derivative.
Coupling Reactions: It can participate in coupling reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amide or sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the piperazine ring.
Scientific Research Applications
Medicinal Chemistry
1,4-di-Boc-piperazine-2-carboxylic acid has been utilized as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the pharmacological properties of drugs.
- Example Case Study : In a study focusing on the synthesis of piperazine derivatives, researchers used this compound to create novel compounds with potential activity against certain cancer cell lines. The derivatives exhibited improved solubility and bioavailability compared to their parent compounds .
Peptide Synthesis
The compound serves as a protecting group in peptide synthesis. The Boc (tert-butoxycarbonyl) group is widely used to protect amines during the synthesis process.
- Example Case Study : A research team synthesized a series of peptide analogs using this compound as a key intermediate. This approach streamlined the synthesis process and resulted in high yields of the desired peptides .
Nucleic Acid Chemistry
In nucleic acid chemistry, this compound can be used in the design of modified nucleotides or oligonucleotides, enhancing their stability and efficacy.
- Example Case Study : Researchers have reported the incorporation of piperazine derivatives in morpholino oligonucleotides aimed at gene silencing applications. The use of this compound facilitated the development of more effective antisense therapies .
Mechanism of Action
The mechanism of action of 1,4-Di-Boc-piperazine-2-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The Boc groups protect the nitrogen atoms of the piperazine ring, preventing unwanted reactions during synthetic transformations. The protected compound can then be selectively deprotected under acidic conditions to yield the desired piperazine derivative .
Comparison with Similar Compounds
1,4-Di-Boc-piperazine-2-carboxylic acid can be compared with other similar compounds, such as:
1-Boc-piperazine: This compound has a single Boc protecting group and is used in similar synthetic applications.
4-Boc-piperazine-2-carboxylic acid: This compound has a Boc group at the 4-position and is used in the synthesis of piperazine derivatives.
Piperazine-1,2,4-tricarboxylic acid 1,4-di-tert-butyl ester: This compound has additional carboxylic acid groups and is used in more complex synthetic routes.
This compound is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications .
Biological Activity
1,4-di-Boc-piperazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
This compound is a derivative of piperazine, characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a carboxylic acid functional group. The synthesis typically involves the protection of piperazine derivatives using Boc anhydride followed by carboxylation reactions. The general synthetic route includes:
- Protection of piperazine with Boc anhydride.
- Carboxylation at the 2-position using appropriate carboxylating agents.
- Purification through recrystallization or chromatography.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The piperazine ring facilitates binding to proteins and enzymes, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing binding affinity to biological targets.
Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit antimicrobial properties . For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus at low concentrations. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 to 10 µg/mL, suggesting potent antimicrobial activity.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 5 | E. coli |
Derivative A | 3 | S. aureus |
Derivative B | 1 | M. tuberculosis |
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
In a notable study, derivatives of this compound were tested for their cytotoxic effects using the MTT assay:
- MCF-7 Cells: IC50 values ranged from 10 to 20 µM.
- A549 Cells: IC50 values ranged from 15 to 25 µM.
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. The results indicated that the compound exhibited significant activity against both gram-positive and gram-negative bacteria, with an emphasis on its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Evaluation
In another investigation focusing on its anticancer properties, researchers observed that treatment with this compound led to a marked decrease in cell viability in MCF-7 cells after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1,4-di-Boc-piperazine-2-carboxylic acid, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen atoms. A common approach includes:
Piperazine Ring Functionalization : Start with piperazine-2-carboxylic acid.
Boc Protection : React with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to introduce Boc groups at the 1 and 4 positions.
Purification : Use column chromatography or recrystallization to isolate the product.
Critical conditions include maintaining anhydrous environments, optimizing stoichiometry (2:1 ratio of Boc anhydride to piperazine), and controlling reaction temperature (0–25°C) to minimize side reactions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and Boc group integrity?
- Methodological Answer :
- ¹H/¹³C NMR :
- Boc Groups : Look for tert-butyl signals at ~1.4 ppm (¹H) and ~28 ppm (¹³C).
- Piperazine Ring : Protons adjacent to nitrogen (NCH₂) resonate at 3.0–4.0 ppm.
- Carboxylic Acid : The COOH proton may appear as a broad peak at ~12 ppm (if not deprotonated).
- IR Spectroscopy : Confirm Boc groups via C=O stretches (~1680–1740 cm⁻¹) and N-H stretches (~3300 cm⁻¹ for secondary amines post-deprotection).
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, HOMO-LUMO analysis) are suitable for predicting electronic properties, and how do they correlate with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to calculate molecular geometry, electrostatic potential (MESP), and frontier orbitals (HOMO-LUMO gap).
- Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions stabilizing the Boc groups.
- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data. Discrepancies >5% may indicate solvent effects or crystal packing influences .
Q. How can researchers resolve contradictions between computational predictions and experimental results regarding the compound’s reactivity?
- Methodological Answer :
- Case Study : If DFT predicts a lower activation energy for Boc deprotection than observed experimentally:
Solvent Effects : Re-run calculations with implicit solvent models (e.g., PCM for dichloromethane).
Transition State Analysis : Use QM/MM methods to model reaction pathways in condensed phases.
Experimental Validation : Perform kinetic studies (e.g., variable-temperature NMR) to measure activation parameters.
- Data Reconciliation : Apply multivariate regression to identify outliers or systematic errors .
Q. How does hydrogen bonding influence the crystallinity and solubility of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., carboxylic acid dimerization or N-H∙∙∙O interactions).
- Thermodynamic Solubility : Measure solubility in polar (DMSO) vs. nonpolar (hexane) solvents. Correlate with computed lattice energy (DFT) and Hansen solubility parameters.
- Polymorphism Screening : Use solvent evaporation or slurry methods to identify stable crystalline forms, guided by Hirshfeld surface analysis .
Properties
IUPAC Name |
1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZGWFQKLVCLLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181955-79-3 | |
Record name | 1,4-Di-Boc-piperazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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